N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide
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Overview
Description
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide typically involves the following steps:
Formation of 5-Chloro-2,1-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Attachment of the Octanamide Chain: The 5-chloro-2,1-benzothiazole is then reacted with octanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2,1-benzothiazol-3-YL)hexanamide
- N-(5-Chloro-2,1-benzothiazol-3-YL)decanamide
- N-(5-Chloro-2,1-benzothiazol-3-YL)butanamide
Uniqueness
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide is unique due to its specific octanamide chain length, which can influence its chemical properties and biological activities. Compared to similar compounds with different chain lengths, it may exhibit distinct solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
91991-25-2 |
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Molecular Formula |
C15H19ClN2OS |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(5-chloro-2,1-benzothiazol-3-yl)octanamide |
InChI |
InChI=1S/C15H19ClN2OS/c1-2-3-4-5-6-7-14(19)17-15-12-10-11(16)8-9-13(12)18-20-15/h8-10H,2-7H2,1H3,(H,17,19) |
InChI Key |
FZIJOWJZJGNVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origin of Product |
United States |
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